1-Hexyl-2-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

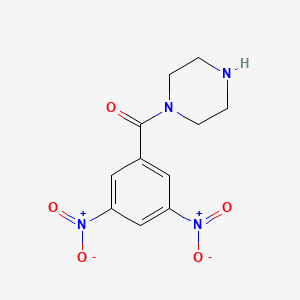

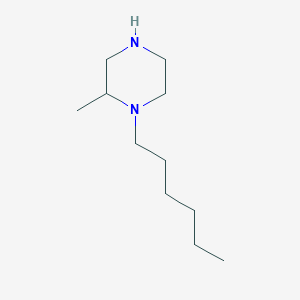

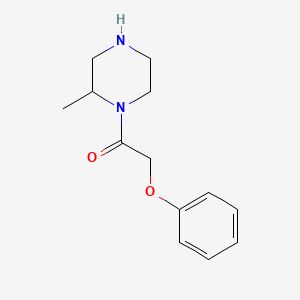

1-Hexyl-2-methylpiperazine (HMP) is a piperazine compound that has been studied intensively for its potential use in various fields of research and industry. It has a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 1-Hexyl-2-methylpiperazine is characterized by a piperazine ring with a hexyl group and a methyl group attached . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

Piperazine derivatives, including 1-Hexyl-2-methylpiperazine, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more . These methods have been reported in recent literature .Physical And Chemical Properties Analysis

1-Hexyl-2-methylpiperazine is a colorless liquid with a distinctive amine odor . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Synthesis of Piperazine Derivatives

Piperazine and its derivatives, including 1-Hexyl-2-methylpiperazine, are widely used in the synthesis of various compounds . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Pharmaceutical Applications

Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Its unique structure and reactivity make it a valuable component in the development of new therapeutic compounds .

Corrosion Inhibitor

1-Methylpiperazine, a similar compound to 1-Hexyl-2-methylpiperazine, finds utility as a corrosion inhibitor in industrial settings . It has been studied for its ability to inhibit metal corrosion at elevated temperatures and in harsh environments .

Anti-Prion Agents

1-Methylpiperazine is a key component in the synthesis of various bioactive compounds with diverse therapeutic applications. In the context of anti-prion agents, its incorporation into quinacrine analogs enhances anti-prion activity by improving potency and binding affinity to target proteins .

Antitubercular Agent

1-Methylpiperazine diphenoxy-substituted adamantanes derivative Ia exhibits significant pharmacological activity against T. brucei, the causative agent of sleeping sickness . Among its analogs, hexylamine IIf showed superior antimycobacterial activity .

Anti-Proliferative Agents

1-Methylpiperazine is also used in the synthesis of antiproliferative agents. Its unique structure and reactivity make it a valuable component in the development of new therapeutic compounds .

作用機序

Target of Action

The primary targets of 1-Hexyl-2-methylpiperazine are currently unknown. Piperazine derivatives, which include 1-Hexyl-2-methylpiperazine, are known to exhibit a wide range of biological and pharmaceutical activities . .

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that 1-Hexyl-2-methylpiperazine may have diverse molecular and cellular effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

Safety and Hazards

According to the safety data sheet, 1-Hexyl-2-methylpiperazine is considered hazardous. It is a flammable solid that causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

将来の方向性

1-Hexyl-2-methylpiperazine has been studied intensively for its potential use in various fields of research and industry. Recent research has focused on the synthesis of chiral hybrid organic–inorganic metal halides (HOMHs) based on S-/R-2-methylpiperazine chiral amines . These HOMHs demonstrate a strong second harmonic generation response with a large laser damage threshold, showing promising applications in nonlinear optics (NLO) photonic devices .

特性

IUPAC Name |

1-hexyl-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-4-5-6-8-13-9-7-12-10-11(13)2/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGSMSKYZMJSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-2-methylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

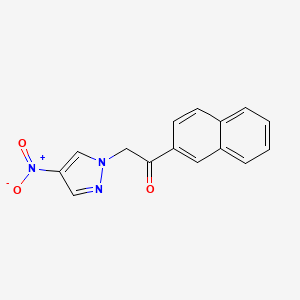

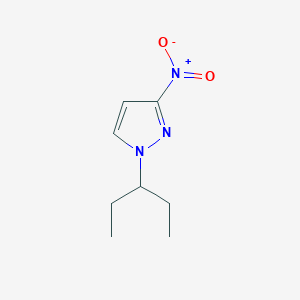

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)